molecular formula C14H17ClN2O B2525546 1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride CAS No. 157103-26-9

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride

Cat. No.: B2525546
CAS No.: 157103-26-9
M. Wt: 264.75
InChI Key: LABKMMWJWGDIIW-UHFFFAOYSA-N
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Description

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Properties

Research has indicated that certain compounds, including 1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride, have potential neuroprotective properties. For instance, Sokolov et al. (2016) synthesized conjugates of carbazoles and γ-carbolines, studying their effects on neuronal NMDA receptors, microtubule polymerization, and liver mitochondria functionality, all relevant to neuroprotection (Sokolov et al., 2016).

Potential in Cancer Research

A study by Nguyen et al. (1990) explored derivatives of 1H-pyrido[3,4-b]indole for their antitumor activity, indicating potential applications in cancer research. These compounds were tested in vitro on leukemic and solid tumor cells and in vivo on various experimental tumor models (Nguyen et al., 1990).

Antidiabetic Agent Synthesis

Choudhary et al. (2011) synthesized derivatives of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, showing potent antidiabetic activity in diabetic rats. This suggests the compound's potential in developing new antidiabetic treatments (Choudhary et al., 2011).

Pharmacological Diversity

The structural diversity of compounds related to this compound contributes to a range of pharmacological activities. Ivanov et al. (2001) noted that derivatives of this compound exhibit various pharmacological properties, including antihistamine, neuroleptic, and antioxidant activities (Ivanov et al., 2001).

Synthesis Methodology Advancements

Goh et al. (2015) demonstrated the use of Maillard reaction to synthesize β-carboline derivatives. This method, involving 5-methoxytryptamine and various aldehydes, indicates a novel approach to creating derivatives with potential antioxidant properties (Goh et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .

Mode of Action

This compound acts as a modulator of the estrogen receptor . It binds to the receptor, influencing its activity and altering the transcription of specific genes . This interaction can lead to changes in cell function, particularly in cells where the estrogen receptor plays a significant role .

Biochemical Pathways

The modulation of the estrogen receptor by this compound can affect several biochemical pathways. These include pathways involved in cell proliferation, apoptosis, and differentiation . The compound’s action on these pathways can have downstream effects on tumor growth and progression .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is a modulation of cellular functions regulated by the estrogen receptor . This can lead to changes in cell proliferation and survival, potentially inhibiting the growth of certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other molecules that can interact with the compound, the pH of the environment, and the presence of metabolic enzymes

Properties

IUPAC Name

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c1-9(17)8-13-14-11(6-7-15-13)10-4-2-3-5-12(10)16-14;/h2-5,13,15-16H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKMMWJWGDIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157103-26-9
Record name 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one hydrochloride
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